molecular formula C11H11N3S B8241967 4-Methyl-6-(phenylamino)pyrimidine-2-thiol

4-Methyl-6-(phenylamino)pyrimidine-2-thiol

Cat. No.: B8241967
M. Wt: 217.29 g/mol
InChI Key: VCXBAGJCRVZDMH-UHFFFAOYSA-N
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Description

4-Methyl-6-(phenylamino)pyrimidine-2-thiol is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(phenylamino)pyrimidine-2-thiol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic aromatic substitution reaction, where an appropriate phenylamine reacts with the pyrimidine ring.

    Thiol Group Addition: The thiol group is introduced through a substitution reaction, where a suitable thiolating agent reacts with the pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(phenylamino)pyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or thiols.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, thiols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-Methyl-6-(phenylamino)pyrimidine-2-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(phenylamino)pyrimidine-2-thiol involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: Shares the pyrimidine core but lacks the phenylamino and thiol groups.

    4,6-Dimethylpyrimidine-2-thiol: Similar structure but with different substituents on the pyrimidine ring.

    6-Phenylaminopyrimidine-2-thiol: Lacks the methyl group at position 4.

Uniqueness

4-Methyl-6-(phenylamino)pyrimidine-2-thiol is unique due to the presence of both the phenylamino and thiol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-anilino-6-methyl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-8-7-10(14-11(15)12-8)13-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXBAGJCRVZDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=S)N1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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